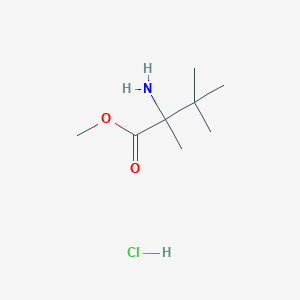![molecular formula C16H15ClO2 B7959706 Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate](/img/structure/B7959706.png)
Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is an organic compound belonging to the class of aromatic esters. It features a complex molecular structure with a phenyl ring substituted with a chloro and a methyl group, and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 3-chloro-4-methylphenyl with a halogenated phenyl acetate under palladium catalysis. The reaction typically requires a base such as potassium carbonate and a solvent like toluene or water.
Friedel-Crafts Acylation: This involves the acylation of 3-chloro-4-methylbenzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then esterified with methanol to produce the target compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are used to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromyl chloride, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring can be further substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Lewis acids like aluminum chloride, halogenating agents like bromine.
Major Products Formed:
Oxidation: 3-Chloro-4-methylbenzoic acid, 3-chloro-4-methylacetophenone.
Reduction: 3-Chloro-4-methylphenylmethanol.
Substitution: 3,5-Dichloro-4-methylphenyl acetate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly in the development of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may donate electrons to neutralize free radicals.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Interaction with microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenging of free radicals, preventing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[3-(4-methylphenyl)phenyl]acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Methyl 2-[3-(3-chlorophenyl)phenyl]acetate: Different position of the chloro group on the phenyl ring, affecting its chemical properties.
Methyl 2-[3-(3,4-dichlorophenyl)phenyl]acetate: Additional chloro substituent, leading to increased reactivity and potential toxicity.
Uniqueness: Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate is unique due to its specific substitution pattern, which influences its chemical behavior and applications. The presence of both chloro and methyl groups on the phenyl ring provides a balance of reactivity and stability, making it suitable for various scientific and industrial uses.
Eigenschaften
IUPAC Name |
methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-6-7-14(10-15(11)17)13-5-3-4-12(8-13)9-16(18)19-2/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVGGRDVKDZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7959626.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7959633.png)










![Methyl 3-methoxy-5-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate](/img/structure/B7959698.png)
![Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7959712.png)
